molecular formula C5H4BrFOS B13654172 (5-Bromo-4-fluorothiophen-2-yl)methanol

(5-Bromo-4-fluorothiophen-2-yl)methanol

Cat. No.: B13654172
M. Wt: 211.05 g/mol
InChI Key: SKZRCBVOHQDHQZ-UHFFFAOYSA-N
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Description

(5-Bromo-4-fluorothiophen-2-yl)methanol is an organic compound that features a thiophene ring substituted with bromine and fluorine atoms, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromo-2-thiophenecarboxaldehyde with a fluorinating agent under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of (5-Bromo-4-fluorothiophen-2-yl)methanol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-4-fluorothiophen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: 5-Bromo-4-fluorothiophene-2-carboxylic acid.

    Reduction: 5-Bromo-4-fluorothiophen-2-ylmethane.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-4-fluorothiophen-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-4-fluorothiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

  • (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone
  • (5-Bromo-2-fluoro-4-methylphenyl)(thiophen-2-yl)methanol

Comparison: (5-Bromo-4-fluorothiophen-2-yl)methanol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C5H4BrFOS

Molecular Weight

211.05 g/mol

IUPAC Name

(5-bromo-4-fluorothiophen-2-yl)methanol

InChI

InChI=1S/C5H4BrFOS/c6-5-4(7)1-3(2-8)9-5/h1,8H,2H2

InChI Key

SKZRCBVOHQDHQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1F)Br)CO

Origin of Product

United States

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